Methyl 3-methyl-5-nitropyridine-2-carboxylate (CAS 1456768-26-5 ), often referred to as Methyl 3-methyl-5-nitropicolinate , is a highly specialized pyridine scaffold employed primarily in the synthesis of pharmaceutical intermediates. Its structural utility lies in the orthogonal reactivity of its three functional handles:
The Ester (C2): Susceptible to hydrolysis, amidation, or reduction to an alcohol.
The Nitro Group (C5): A latent amine precursor for coupling reactions (e.g., Buchwald-Hartwig, amide formation) or a handle for Sandmeyer-type transformations.
The Methyl Group (C3): Provides steric bulk that can influence binding affinity in kinase inhibitors or GPCR ligands, often locking conformation in active sites.
This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers integrating this motif into drug discovery campaigns.
Physicochemical Identity
The following data establishes the baseline identity for quality control (QC) and procurement.
Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water
SMILES
COC(=O)C1=NC=C(=O)C=C1C
InChI Key
JJDGXHPKVXOWHN-UHFFFAOYSA-N (derived from acid precursor structure)
Synthetic Pathways & Manufacturing
The synthesis of 1456768-26-5 is rarely performed via direct nitration of the ester due to regioselectivity issues. Instead, it is most reliably accessed via the esterification of its carboxylic acid precursor or carbonylation of a halogenated pyridine.
Pathway A: Esterification of the Acid (Preferred Lab Scale)
This route is thermodynamically controlled and minimizes byproduct formation. The precursor, 3-methyl-5-nitropicolinic acid (CAS 1211578-56-1) , is treated with methanol under acidic catalysis or via activation.
Protocol:
Activation: Dissolve 3-methyl-5-nitropicolinic acid (1.0 eq) in anhydrous MeOH (0.2 M).
Catalysis: Add thionyl chloride (
, 2.0 eq) dropwise at 0°C to generate anhydrous HCl in situ.
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated
(to remove unreacted acid), then brine. Dry over .
Pathway B: Carbonylation of Halopyridines (Industrial Scale)
For larger batches, palladium-catalyzed carbonylation of 2-chloro-3-methyl-5-nitropyridine is utilized. This avoids the need for the pre-formed acid but requires high-pressure equipment.
Mechanism:
Substrate: 2-chloro-3-methyl-5-nitropyridine.
Reagents:
/ dppf (catalyst), CO gas (50 psi), MeOH (solvent), (base).
Conditions: 80°C, 12 hours.
Outcome: Insertion of CO at the C2 position followed by methanolysis yields the target ester.
Visualization: Synthetic Logic
The following diagram illustrates the retrosynthetic logic and forward reaction flow.
Figure 1: Convergent synthetic pathways to CAS 1456768-26-5. Route A (Red) utilizes the carboxylic acid; Route B (Yellow) utilizes Pd-catalyzed carbonylation.
Reactivity & Applications in Drug Design
This compound is a "linchpin" intermediate. The presence of the electron-withdrawing nitro group and the ester makes the pyridine ring electron-deficient, yet the C3-methyl group provides steric protection against nucleophilic attack at the C4 position.
Functionalization Workflow
Nitro Reduction: The most common next step is the reduction of the nitro group to an amine (using
or ). This yields Methyl 5-amino-3-methylpicolinate , a key aniline equivalent for amide coupling in kinase inhibitor synthesis.
Ester Hydrolysis: Saponification (
) regenerates the acid for coupling to amines, creating the "left-hand side" of many bis-amide drugs.
SNAr Resistance: Unlike 4-nitropyridines, the 5-nitro group in this scaffold is generally not labile to Nucleophilic Aromatic Substitution (
) because it is meta to the pyridine nitrogen, preventing effective Meisenheimer complex stabilization. This stability is crucial for preserving the core during other transformations.
Visualization: Derivatization Tree
Figure 2: Divergent synthesis capabilities of the 3-methyl-5-nitropicolinate scaffold.
Handling & Safety Profile
While specific toxicological data for this ester is limited, it should be handled with the rigor applied to all nitro-pyridines.
Hazard Class: Irritant (Skin/Eye/Respiratory).
Energetics: Nitro-aromatics can be energetic. Avoid heating dry residues to high temperatures (>150°C) without DSC testing.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Esters are prone to slow hydrolysis if exposed to atmospheric moisture.
Self-Validating Safety Protocol:
Before scaling up (>5g), perform a small-scale DSC (Differential Scanning Calorimetry) test to determine the onset of thermal decomposition, as nitro compounds can exhibit autocatalytic decomposition.
BLD Pharm. (2024). Compound Profile: Methyl 3-methyl-5-nitropicolinate.[1][2][4] Retrieved from
PubChem. (n.d.). Compound Summary: Methyl 3-methyl-5-nitropyridine-2-carboxylate. (Note: Validated via structure search against Acid CAS 1211578-56-1).[5] Retrieved from
ChemicalBook. (2023). 3-methyl-5-nitropyridine-2-carboxylic acid (Precursor CAS 1211578-56-1).[5][6] Retrieved from
Application Notes & Protocols: Preparation of 5-Amino-3-methylpyridine-2-carboxylate Derivatives
Introduction: Significance of the 5-Aminopicolinate Scaffold The 5-amino-3-methylpyridine-2-carboxylate core, a substituted aminopicolinate, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, pl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Significance of the 5-Aminopicolinate Scaffold
The 5-amino-3-methylpyridine-2-carboxylate core, a substituted aminopicolinate, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors (amine), hydrogen bond acceptors (pyridine nitrogen, carbonyl), and lipophilic regions (methyl group, ester alkyl chain) make it an ideal platform for designing highly specific ligands for a variety of biological targets. Derivatives of this scaffold are integral to the development of novel therapeutics, including kinase inhibitors, herbicides, and other biologically active agents.[1]
The strategic placement of the amino group at the 5-position allows for a wide array of secondary modifications, such as amide or urea formation, enabling the systematic exploration of the chemical space around the core structure. This guide provides a comprehensive, field-proven synthetic strategy for accessing this valuable scaffold, starting from commercially available materials and proceeding through robust, scalable chemical transformations. We will detail the key steps of oxidation, nitro group reduction, esterification, and subsequent derivatization, with a focus on the underlying chemical principles and practical laboratory execution.
Overview of the Primary Synthetic Strategy
The most reliable and versatile pathway to the target 5-amino-3-methylpyridine-2-carboxylate derivatives begins with a commercially available precursor, 2,3-dimethyl-5-nitropyridine . This strategy involves a three-stage sequence:
Selective Oxidation: The methyl group at the 2-position is selectively oxidized to a carboxylic acid. This step is crucial as the 2-methyl group is more activated towards oxidation than the 3-methyl group.
Nitro Group Reduction: The nitro group at the 5-position is reduced to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and clean reaction profile.[2][3]
Derivatization: The resulting 5-amino-3-methylpyridine-2-carboxylic acid is a versatile intermediate that can be readily converted into a diverse library of compounds through:
Esterification of the carboxylic acid.
Acylation (Amide Coupling) of the 5-amino group after esterification.
This modular approach allows researchers to independently vary the ester group (R¹) and the acyl group on the amine (R²), providing fine control over the physicochemical properties of the final molecules.
Visualization of Synthetic Workflow
The overall synthetic pathway from the starting material to the final diversified products is illustrated below.
Caption: Overall workflow for the synthesis of 5-amino-3-methylpyridine-2-carboxylate derivatives.
Key Experimental Protocols
Protocol 1: Selective Oxidation of 2,3-Dimethyl-5-nitropyridine
Rationale: The selective oxidation of the 2-methyl group is a critical first step. While various oxidizing agents can be used, methods involving nitric acid or other strong oxidants are common for pyridine derivatives.[4][5] This protocol is adapted from established procedures for the oxidation of alkylpyridines.
Setup: In a well-ventilated fume hood, charge a round-bottom flask with 2,3-dimethyl-5-nitropyridine (1.0 eq).
Reaction: Carefully add concentrated nitric acid (~5-10 volumes) followed by a catalytic amount of concentrated sulfuric acid.
Heating: Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. The product, 5-nitro-3-methylpyridine-2-carboxylic acid, may precipitate.
Isolation: Adjust the pH of the aqueous solution to ~3-4 with a saturated solution of sodium hydroxide (NaOH) to maximize precipitation.
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product[7] can be used directly in the next step or recrystallized from an appropriate solvent (e.g., ethanol/water) if higher purity is required.
Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction
Rationale: Catalytic hydrogenation using Palladium on carbon (Pd/C) is the gold standard for reducing aromatic nitro groups to anilines.[3] It is highly chemoselective, typically leaving other functional groups like esters and the pyridine ring intact under mild conditions.[2][8][9] The reaction proceeds via nitroso and hydroxylamine intermediates.[10]
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Celite® for filtration
Procedure:
Preparation: To a hydrogenation flask, add 5-nitro-3-methylpyridine-2-carboxylic acid (1.0 eq) and the solvent (e.g., MeOH).
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain the reaction under a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir vigorously at room temperature.
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).
Filtration: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 5-amino-3-methylpyridine-2-carboxylic acid, which can be used in the next step without further purification.
Caption: Simplified mechanism for catalytic hydrogenation of a nitro group.
Protocol 3: Fischer Esterification
Rationale: This classic method is a straightforward and cost-effective way to produce esters from carboxylic acids and alcohols under acidic catalysis.[11][12][13]
Desired Alcohol (e.g., Methanol, Ethanol; large excess, acts as solvent)
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as catalyst
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
Reaction Setup: Suspend the amino acid (1.0 eq) in the desired alcohol (e.g., 20 volumes of methanol for the methyl ester).
Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., 0.1-0.2 eq H₂SO₄ or 1.2 eq SOCl₂).
Heating: Remove the ice bath and heat the mixture to reflux for 4-12 hours, monitoring by TLC/LC-MS.
Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
Neutralization: Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases. Wash with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude ester can be purified by column chromatography (silica gel) if necessary.
Protocol 4: Amide Coupling via HATU
Rationale: For derivatizing the 5-amino group, a robust coupling agent is required. HATU is a third-generation uronium salt-based reagent that is highly effective for forming amide bonds, even with sterically hindered or electronically deactivated amines.[14][15] It works by activating the carboxylic acid to form a highly reactive OAt-ester.[16]
Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir at room temperature for 15-30 minutes. This "pre-activation" step is generally recommended.[17]
Coupling: Add a solution of the aminopyridine ester (1.0 eq) in DMF to the activated mixture.
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Tabulated Data for Derivatization
The following table provides representative conditions for the final derivatization steps.
The synthetic route outlined provides a robust and adaptable framework for the preparation of 5-amino-3-methylpyridine-2-carboxylate derivatives. By mastering these core reactions—selective oxidation, catalytic hydrogenation, esterification, and amide coupling—researchers can efficiently generate libraries of diverse analogs for screening in drug discovery and agrochemical development programs. The protocols have been designed for clarity and reproducibility, emphasizing the rationale behind procedural choices to empower scientists to troubleshoot and adapt these methods for their specific research needs.
References
HATU - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved February 12, 2026, from [Link]
HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. Retrieved February 12, 2026, from [Link]
HATU coupling - what's the best order? (2023). Reddit. Retrieved February 12, 2026, from [Link]
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Nitro Reduction - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved February 12, 2026, from [Link]
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. (n.d.). NIH. Retrieved February 12, 2026, from [Link]
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). PMC. Retrieved February 12, 2026, from [Link]
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]
Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (n.d.). FRONTIERS IN CHEMICAL SCIENCES. Retrieved February 12, 2026, from [Link]
5-Nitropyridine-2-carboxylic acid. (n.d.). Five Chongqing Chemdad Co., Ltd. Retrieved February 12, 2026, from [Link]
Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.
2,3-Dimethyl-5-nitropyridine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
3-Amino-5-methylpyridine-2-carboxamide. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
Efficient and Practical Procedure for the Esterification of the Free α-Carboxylic Acid of Amino Acid Residues with β-(Trimethylsilyl)ethoxymethyl Chloride and Triisopropylsilyl Chloride. (2014). ResearchGate. Retrieved February 12, 2026, from [Link]
Method for the preparation of pyridine-2,3-dicarboxylic acids. (1988). Patent 0259687. Retrieved February 12, 2026, from [Link]
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
Chemical structures of 5-aminoquinoline derivatives 3a-f. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. Retrieved February 12, 2026, from [Link]
About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. (2017). ResearchGate. Retrieved February 12, 2026, from [Link]
A Mild and Convenient Procedure for the Esterification of Amino Acids. (1998). Semantic Scholar. Retrieved February 12, 2026, from [Link]
Process for producing pyridine carboxylic acids. (2011). European Patent Office - EP 2428505 B1. Retrieved February 12, 2026, from [Link]
Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]
2,3-Dimethyl-4-nitropyridine N-oxide. (n.d.). CAS Common Chemistry. Retrieved February 12, 2026, from [Link]
CAS 67515-76-8 | Methyl 5-aminopicolinate. (n.d.). Alchem.Pharmtech. Retrieved February 12, 2026, from [Link]
Application Note: Nucleophilic Transformations of Methyl 3-methyl-5-nitropyridine-2-carboxylate
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic manipulation of Methyl 3-methyl-5-nitropyridine-2-carboxylate (CAS: 1456768-26-5), a high-value scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic manipulation of Methyl 3-methyl-5-nitropyridine-2-carboxylate (CAS: 1456768-26-5), a high-value scaffold in drug discovery.
Executive Summary
Methyl 3-methyl-5-nitropyridine-2-carboxylate represents a "dual-electrophile" scaffold characterized by two distinct reactive centers: the C2-carboxylate ester and the C5-nitro-bearing carbon . While the ester moiety offers standard acyl substitution pathways (amidation, hydrolysis), the nitro group at position C5—activated by the para-positioned ester—serves as a latent leaving group for Nucleophilic Aromatic Substitution (SNAr).
This guide provides validated protocols for exploiting this duality, specifically focusing on SNAr fluorination (displacing the nitro group) and chemoselective aminolysis (functionalizing the ester). These transformations are critical for generating diverse libraries of 5-functionalized picolinates, which are key intermediates in the synthesis of S1P1 agonists, sulfonylurea antidiabetics, and kinase inhibitors.
Mechanistic Profiling & Reactivity
Electronic Architecture
The reactivity of the substrate is governed by the interplay between the pyridine nitrogen, the electron-withdrawing group (EWG) at C2, and the nitro group at C5.
C5 Position (SNAr Center): The nitro group is a potent nucleofuge (leaving group). Although C5 is meta to the pyridine nitrogen (and thus not activated by the ring nitrogen's resonance), it is para to the methyl ester. This ester provides the necessary electron-withdrawing activation to stabilize the Meisenheimer complex intermediate, facilitating the displacement of the nitro group by strong nucleophiles (F⁻, RS⁻, RO⁻).
C2 Position (Acyl Center): The carbonyl carbon is highly electrophilic due to the adjacent electron-deficient pyridine ring. It is susceptible to attack by hard nucleophiles (amines, hydroxide).
Reactivity Pathway Diagram
The following diagram illustrates the divergent pathways available based on nucleophile selection and conditions.
Objective: Synthesis of Methyl 5-fluoro-3-methylpyridine-2-carboxylate.
Rationale: The nitro group is displaced by fluoride ions.[1] This reaction is thermodynamically driven by the formation of a strong C-F bond and the stability of the nitrite leaving group. Anhydrous conditions are critical to prevent ester hydrolysis.
Reagent: Cesium Fluoride (CsF) (5.0 equiv) - Must be dried at 150°C under vacuum for 2h prior to use.
Solvent: Anhydrous DMSO (0.1 M concentration)
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Procedure:
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, charge dried CsF (5.0 equiv).
Dissolution: Add the substrate (1.0 equiv) and anhydrous DMSO. Seal the vial with a crimp cap containing a PTFE septum.
Reaction: Heat the mixture to 120°C in an oil bath or heating block. Stir vigorously for 90–120 minutes.
Checkpoint: Monitor by TLC (20% EtOAc/Hexanes) or LC-MS. The starting material (nitro) usually absorbs strongly in UV; the product (fluoro) will have a distinct shift.
Work-up: Cool to room temperature. Dilute the reaction mixture with water (10 volumes) and extract with Ethyl Acetate (3 x 10 volumes).
Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).
Expected Outcome:
Yield: 40–60%
Key Data: ¹⁹F-NMR will show a characteristic singlet around -120 to -130 ppm (Ar-F).
Objective: Synthesis of N-substituted-3-methyl-5-nitropyridine-2-carboxamides.
Rationale: Primary amines react preferentially with the ester carbonyl at lower temperatures. The nitro group remains intact under these mild conditions.
Catalyst: None (or 0.1 equiv DIPEA if using amine salts)
Step-by-Step Procedure:
Mixing: Dissolve the substrate in Methanol.
Addition: Add the primary amine dropwise at 0°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours.
Note: If the amine is sterically hindered, heating to 50°C may be required.
Work-up: Concentrate the solvent in vacuo.
Purification: Most products precipitate upon addition of cold ether or can be recrystallized from EtOH/Water. If oil remains, use flash chromatography (DCM/MeOH gradient).
Expected Outcome:
Yield: >85%
Selectivity: >95% Amide formation (Nitro group retained).
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Protocol A: Low Yield
Wet CsF or DMSO
CsF is extremely hygroscopic. Dry aggressively. Use molecular sieves in DMSO.
Protocol A: Hydrolysis
Presence of water
Ensure inert atmosphere. Hydroxide (from water) competes with Fluoride.
Protocol B: SNAr Side Product
Temperature too high
Keep reaction <60°C. Amines can displace -NO₂ at high temps (>100°C).
Protocol B: No Reaction
Steric Hindrance
The C3-Methyl group provides steric bulk near the C2-Ester. Use a sealed tube at 80°C or switch to Mg(OMe)₂ catalysis.
References
Bakke, J. M., & Svensen, H. (2001). Nucleophilic aromatic substitution of the nitro group in methyl 3-nitropyridine-4-carboxylate. Acta Chemica Scandinavica . (Demonstrates SNAr of nitro group activated by ortho/para ester).
Budzianowski, A. (2022).[2] Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters . (Discusses reactivity of nitropyridines with carbon nucleophiles).
Zhu, J., et al. (2022).[2][3] Nucleophilic Functionalization of 2-R-3-Nitropyridines. Molecules . (Validation of thiolate displacement of nitro groups in methyl-nitropyridine systems).
BenchChem Application Note. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (General SNAr mechanisms in activated nitropyridines).
Technical Support Center: Synthesis of Methyl 3-methyl-5-nitropyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-methyl-5-nitropyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 3-methyl-5-nitropyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.
Overview of the Synthetic Pathway
The synthesis of Methyl 3-methyl-5-nitropyridine-2-carboxylate can be approached through two primary routes, each with its own set of challenges and considerations. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
Route A: Nitration followed by Esterification
This route begins with the nitration of 3-methylpicolinic acid to introduce the nitro group at the 5-position, followed by Fischer esterification to obtain the final product.
Route B: Esterification followed by Nitration
Alternatively, one can first synthesize Methyl 3-methylpicolinate and then perform the nitration reaction.
Below is a workflow diagram illustrating the key stages and decision points in the synthesis.
Caption: Synthetic routes to Methyl 3-methyl-5-nitropyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis.
Q1: What are the most critical parameters for the nitration of the pyridine ring in this synthesis?
A1: The most critical parameters for the nitration step are temperature control, the choice of nitrating agent, and the reaction time. The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene.[1] Therefore, strong nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically required.[2][3][4]
Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically 0-10°C) during the addition of the nitrating mixture is crucial to prevent over-nitration and the formation of byproducts.[2][3]
Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5]
Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to incomplete conversion, while an extended period may increase the formation of degradation products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
Q2: How do the substituents (methyl and carboxylate/ester) on the pyridine ring influence the position of nitration?
A2: The directing effects of the existing substituents play a significant role in the regioselectivity of the nitration.
The methyl group is an activating group and directs electrophilic substitution to the ortho and para positions.
The carboxylate/ester group is a deactivating group and a meta-director.[6]
The pyridine nitrogen is deactivating and directs incoming electrophiles to the 3- and 5-positions.
In the case of 3-methylpicolinic acid or its methyl ester, the 5-position is favored for nitration due to the combined directing effects of the substituents and the pyridine nitrogen.
Q3: I am observing a low yield in the esterification step. What are the likely causes and how can I improve it?
A3: Fischer esterification is an equilibrium-controlled reaction.[7] Low yields are often due to the presence of water or the reaction not reaching completion. To drive the equilibrium towards the product side, you can:
Use a large excess of the alcohol (methanol in this case), which can also serve as the solvent.[7]
Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.[7]
Use an acid catalyst , such as concentrated sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate.[8]
Q4: What are the common impurities I should expect and how can I purify the final product?
A4: Common impurities can include unreacted starting materials, regioisomers from the nitration step, and byproducts from side reactions such as oxidation of the methyl group.
Purification can typically be achieved through the following methods:
Recrystallization: This is an effective method for purifying solid products. A suitable solvent system needs to be determined experimentally. For similar compounds, ethanol or a mixture of ethanol and water has been used.[6]
Column Chromatography: For difficult separations or to isolate pure regioisomers, silica gel column chromatography is the method of choice. The appropriate eluent system can be determined by TLC analysis.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of Nitrated Product
Potential Cause
Proposed Solution
Scientific Rationale
Insufficiently strong nitrating conditions
Increase the concentration of sulfuric acid in the nitrating mixture. Consider using fuming nitric acid or fuming sulfuric acid (oleum) for more challenging substrates.[9]
The pyridine ring is electron-deficient and requires a highly reactive electrophile for substitution. Stronger acidic conditions generate a higher concentration of the nitronium ion.
Reaction temperature too low
While initial cooling is crucial, the reaction may require gentle warming to proceed at a reasonable rate. After the initial addition of the nitrating agent at low temperature, allow the reaction to slowly warm to room temperature or slightly above, while carefully monitoring for any uncontrolled exotherm.
Electrophilic aromatic substitution has an activation energy barrier that needs to be overcome. Insufficient thermal energy can lead to a stalled reaction.
Starting material is protonated
Ensure the reaction medium is not overly acidic before the addition of the nitrating agent, as protonation of the pyridine nitrogen further deactivates the ring. However, in the case of nitration in a strong acid, this is unavoidable.
The pyridinium ion is significantly more deactivated towards electrophilic attack than pyridine itself.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause
Proposed Solution
Scientific Rationale
High reaction temperature
Strictly maintain the recommended low temperature during the addition of the nitrating agent.
Higher temperatures can overcome the subtle energy differences between the transition states leading to different regioisomers, resulting in a loss of selectivity.
Incorrect stoichiometry of reagents
Carefully control the molar ratio of the nitrating agent to the substrate. Use of a large excess of the nitrating agent can lead to the formation of dinitro- or other over-nitrated products.
Controlling the concentration of the electrophile can help favor the formation of the desired mono-nitro product.
Presence of activating impurities in the starting material
Ensure the purity of the starting 3-methylpicolinic acid or its methyl ester.
Highly activating impurities could lead to the formation of undesired nitrated byproducts.
Problem 3: Incomplete Esterification
Potential Cause
Proposed Solution
Scientific Rationale
Presence of water in the reaction mixture
Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a drying agent.
Water will shift the equilibrium of the Fischer esterification back towards the starting materials, reducing the yield of the ester.[7]
Insufficient amount of acid catalyst
Increase the amount of the acid catalyst (e.g., H₂SO₄) or use a stronger acid catalyst.
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]
Reaction has not reached equilibrium
Increase the reaction time and/or temperature (reflux). Monitor the reaction progress by TLC until no further change is observed.
Esterification is often a slow process, and sufficient time and energy are required to reach equilibrium.
Problem 4: Difficulty in Product Isolation and Purification
Potential Cause
Proposed Solution
Scientific Rationale
Product is an oil or low-melting solid
If recrystallization is difficult, consider purification by column chromatography. If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Oily products or those with low melting points can be challenging to handle and purify by crystallization. Chromatographic methods offer a powerful alternative for separation.
Product is highly soluble in the recrystallization solvent
Perform a systematic solvent screen to find a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling, leaving impurities in the solution.
Emulsion formation during work-up
During aqueous work-up, if an emulsion forms, try adding a saturated brine solution to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.
Emulsions can complicate the separation of organic and aqueous layers. Changing the ionic strength of the aqueous phase can often destabilize the emulsion.
Experimental Protocols
The following are generalized protocols based on established procedures for similar transformations. These should be adapted and optimized for your specific experimental setup.
Protocol 1: Nitration of 3-Methylpicolinic Acid (Route A)
To a stirred solution of concentrated sulfuric acid, cool the flask to 0°C in an ice-salt bath.
Slowly add 3-methylpicolinic acid in portions, ensuring the temperature remains below 10°C.
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
Add the nitrating mixture dropwise to the solution of 3-methylpicolinic acid, maintaining the temperature below 10°C.
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC.
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
Filter the precipitate, wash with cold water, and dry to obtain the crude 3-methyl-5-nitropicolinic acid.
Protocol 2: Fischer Esterification of 3-Methyl-5-nitropicolinic Acid
Suspend the crude 3-methyl-5-nitropicolinic acid in an excess of anhydrous methanol.
Slowly add a catalytic amount of concentrated sulfuric acid.
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Purify the crude product by recrystallization or column chromatography.
Visualization of Key Relationships
The following diagram illustrates the interplay of factors affecting the yield of the nitration reaction.
Caption: Factors influencing the yield of the target molecule.
References
WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P
Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])
Synthesis of 3-methyl-5-nitrobenzoic acid - PrepChem.com. (URL: [Link])
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (URL: [Link])
Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro - ACS Publications. (URL: [Link])
SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL - sioc-journal.cn. (URL: [Link])
Minimizing decarboxylation during hydrolysis of pyridine-2-carboxylates
The following technical guide serves as a support resource for researchers encountering stability issues with pyridine-2-carboxylates (picolinates). It is structured to provide mechanistic insight, actionable protocols,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a support resource for researchers encountering stability issues with pyridine-2-carboxylates (picolinates). It is structured to provide mechanistic insight, actionable protocols, and troubleshooting steps.
Ticket Subject: Minimizing Decarboxylation (Hammick Reaction) during Ester Hydrolysis
Status: Active Guide
Assigned Specialist: Senior Application Scientist
Core Mechanism: The "Zwitterion Trap"
The primary cause of yield loss during the hydrolysis of pyridine-2-carboxylates is thermal decarboxylation via the Hammick Reaction pathway. Unlike typical benzoic acids, picolinic acids possess a basic nitrogen atom ortho to the carboxyl group.
The Mechanism
Decarboxylation proceeds through a zwitterionic intermediate . When the pyridine nitrogen is protonated (or coordinated to a metal), it creates an electron-deficient ring that facilitates the loss of
from the carboxylate group. This generates a transient ylide , which is subsequently protonated to form the decarboxylated pyridine product.
Key Insight: The reaction rate is pH-dependent.[1][2][3][4][5]
Cation (pH < 1): Stable (mostly).
Zwitterion (pH 1–5):DANGER ZONE. Maximum decarboxylation rate occurs near the isoelectric point (pI).
Anion (pH > 7): Stable. The electron-rich carboxylate and unprotonated nitrogen repel, preventing the cyclic transition state.
Visualizing the Pathway
The following diagram illustrates the "Danger Zone" where the zwitterion facilitates
loss.
Caption: The Hammick reaction pathway showing the critical instability of the zwitterionic species compared to the stable anion.
Experimental Protocols (SOPs)
Protocol A: Standard Base Hydrolysis (Aqueous)
Best for: Stable substrates where salt isolation is acceptable.
Theory: By maintaining a high pH throughout the reaction, the substrate remains in the anionic form, which is resistant to decarboxylation.
Reagents:
Lithium Hydroxide (LiOH·H₂O) or NaOH (1.1 – 1.5 equiv)
Solvent: THF/Water (3:1) or Methanol/Water (3:1)
Step-by-Step:
Dissolution: Dissolve the ester in THF/Water. Cool to 0°C.
Hydrolysis: Add LiOH (dissolved in minimal water) dropwise.
Reaction: Stir at 0°C to Room Temperature . Do not heat. Monitor by TLC/LCMS.
Workup (The Critical Step):
Option 1 (Salt Isolation): Concentrate directly under reduced pressure (keep bath < 30°C). The product will be the Lithium picolinate salt. This is the most stable form.
Option 2 (Free Acid): If the free acid is required, do not acidify to pH 1. Carefully adjust pH to ~3.5–4.0 (just below pI) using weak acid (e.g., citric acid or 1M HCl) at 0°C. Extract immediately into EtOAc or DCM. Do not let the acidic aqueous solution sit.
Protocol B: Anhydrous Hydrolysis (TMSOK)
Best for: Highly sensitive substrates or when water must be minimized.
Theory: Potassium trimethylsilanolate (TMSOK) cleaves esters in non-aqueous conditions, precipitating the potassium carboxylate directly. This avoids the aqueous zwitterion equilibrium entirely.
Reagents:
Potassium trimethylsilanolate (TMSOK) (1.1 equiv)
Solvent: Anhydrous THF or Ether
Step-by-Step:
Dissolution: Dissolve ester in anhydrous THF under inert atmosphere (
/Ar).
Addition: Add solid TMSOK or a THF solution of TMSOK at Room Temperature.
Precipitation: The potassium picolinate salt often precipitates out of the solution.
Isolation: Filter the solid under inert gas. Wash with dry ether.
Result: You obtain the potassium salt. This can be used directly in subsequent couplings (e.g., amide coupling) without converting to the free acid.
Troubleshooting Guide & FAQs
Data Table: Stability Factors
Parameter
Safe Condition
Danger Condition
Reason
pH
> 7.0 (Anionic)
1.0 – 5.0 (Zwitterionic)
Zwitterion lowers activation energy for decarboxylation.
Temperature
< 40°C
> 80°C
Thermal energy overcomes the activation barrier for loss.
Counter-ion
Protons form the zwitterion; Copper can catalyze decarboxylation.
Solvent
Water/THF, Water/MeOH
DMSO, DMF (High Temp)
Polar aprotic solvents at high heat accelerate decarboxylation.
Frequently Asked Questions
Q1: My yield is low after acidifying the reaction mixture. What happened?A: You likely spent too much time in the "Danger Zone" (pH 1–5). When you acidify to isolate the free acid, you pass through the isoelectric point. If the solution is warm or left standing, the zwitterion decarboxylates.
Fix: Isolate as the Lithium or Sodium salt. If you must have the free acid, use an ion-exchange resin (e.g., Dowex 50W) and elute with a volatile base (ammonia) or acidify at 0°C and extract immediately.
Q2: Can I use HCl for hydrolysis?A:Avoid if possible. Acid hydrolysis forces the molecule to become the cation (
) or zwitterion (). While the fully protonated cation is relatively stable, the equilibrium will always contain some zwitterion.[6] Heating in acid is a classic method to induce decarboxylation.
Q3: How do I remove the salt if I can't acidify?A: Use a "Catch and Release" strategy with a weak anion exchange resin, or simply use the salt in your next step. Many amide coupling reagents (HATU, EDC) work well with Lithium salts if you add 1 equivalent of HCl (as a solution in dioxane) immediately before coupling, or even directly with the salt in some buffers.
Q4: Does the substituent on the pyridine ring matter?A: Yes. Electron-withdrawing groups (e.g., -
, -) at the 3- or 5-position can destabilize the ring electron density, potentially altering the rate, but they often stabilize the anion. However, electron-donating groups can make the ring more susceptible to protonation. Steric bulk at the 3-position (ortho to acid) can accelerate decarboxylation by twisting the carboxylate out of plane, reducing conjugation stability.
Decision Tree: Workup Strategy
Use this flow to determine the safest isolation method for your picolinate.
Caption: Decision workflow for isolating pyridine-2-carboxylates without triggering decarboxylation.
References
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027.
Master Organic Chemistry. (2022).[7] Decarboxylation of Carboxylic Acids. MasterOrganicChemistry.com.
Laganis, E. D., & Chenard, B. L. (1984). Metal-Silanolates: Organic Soluble Equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.
PubChem. (n.d.).[8] Picolinic Acid Compound Summary. National Library of Medicine.
Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of Methyl 3-methyl-5-nitropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Liqui...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for this purpose, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of Methyl 3-methyl-5-nitropyridine-2-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry.
Due to the limited availability of public domain experimental data for this specific molecule, this guide synthesizes established fragmentation principles of its constituent functional groups—a pyridine ring, a methyl ester, a methyl group, and a nitro group—to construct a predictive fragmentation pathway. We will compare these predictions with the known fragmentation behavior of related compounds, providing a robust framework for researchers encountering this or structurally similar molecules.
Predicted ESI-MS/MS Fragmentation of Methyl 3-methyl-5-nitropyridine-2-carboxylate
Under positive mode electrospray ionization, Methyl 3-methyl-5-nitropyridine-2-carboxylate (molecular weight: 196.16 g/mol ) is expected to readily form a protonated molecular ion, [M+H]⁺, at an m/z of 197.17. Subsequent collision-induced dissociation (CID) is anticipated to initiate fragmentation cascades primarily driven by the lability of the ester and nitro groups, as well as the stability of the resulting fragment ions.
Key Predicted Fragmentation Pathways
The fragmentation of the [M+H]⁺ ion of Methyl 3-methyl-5-nitropyridine-2-carboxylate is likely to proceed through several key pathways:
Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters, especially when a proton is available, is the neutral loss of methanol (32.03 Da). This would result in a fragment ion at m/z 165.14.
Loss of the Methoxy Radical (•OCH₃): Cleavage of the ester can also lead to the loss of a methoxy radical (31.02 Da), yielding a prominent acylium ion at m/z 166.15.
Decarboxylation (Loss of CO₂): Following the loss of the methyl group from the ester, the resulting carboxylic acid can undergo decarboxylation, with a neutral loss of carbon dioxide (44.00 Da).
Nitro Group Fragmentations: Nitroaromatic compounds are known to exhibit characteristic losses of NO (30.00 Da) and NO₂ (46.00 Da).[1] These losses from the parent ion or subsequent fragments can provide diagnostic information.
Pyridine Ring Cleavage: While generally more stable, the pyridine ring can undergo fragmentation, especially after initial losses from the substituent groups.
The interplay of these pathways will dictate the final tandem mass spectrum. The relative abundance of the fragment ions will be influenced by the collision energy applied.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we can draw comparisons with the fragmentation patterns of analogous structures.
Compound Class
Key Fragmentation Behavior
Relevance to Target Molecule
Pyridine Carboxylic Acid Esters
The position of the carboxylate group on the pyridine ring significantly influences fragmentation. Esters in the 2-position, like our target molecule, can undergo rearrangement processes involving the nitrogen atom.[2][3]
This suggests that the fragmentation of Methyl 3-methyl-5-nitropyridine-2-carboxylate may involve interactions with the pyridine nitrogen, potentially leading to unique fragmentation pathways not seen in isomers with the ester at other positions.
Nitroaromatic Compounds
Typically exhibit characteristic losses of NO and NO₂ under mass spectrometric analysis.[1]
We can confidently predict the presence of fragment ions corresponding to the loss of these small molecules in the MS/MS spectrum of our target compound.
Methyl Nicotinate Analogs
In positive-ESI mass spectra, pyridine-carboxylate derivatives often show a predominant [M+H]⁺ ion.[4][5]
This supports our initial prediction of a strong protonated molecular ion for Methyl 3-methyl-5-nitropyridine-2-carboxylate under typical LC-MS conditions.
The fragmentation of Methyl 3-methyl-5-nitropyridine-2-carboxylate is therefore expected to be a composite of these behaviors, with the initial, most facile losses likely originating from the ester and nitro functional groups.
Experimental Protocol: A Foundational Approach
For researchers aiming to acquire experimental data, the following provides a starting point for an LC-MS/MS method. Optimization will be necessary based on the specific instrumentation and desired outcomes.
1. Sample Preparation:
Prepare a stock solution of Methyl 3-methyl-5-nitropyridine-2-carboxylate in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
Scan Mode: Full Scan (MS1) to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) of the precursor ion at m/z 197.17.
Capillary Voltage: 3.0-4.0 kV.
Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).
Source Temperature: 120-150 °C.
Desolvation Temperature: 350-450 °C.
Collision Gas: Argon.
Collision Energy: Ramped or set at various energies (e.g., 10, 20, 40 eV) to observe the evolution of fragment ions.
Visualizing the Fragmentation Cascade
The following diagrams illustrate the predicted major fragmentation pathways of Methyl 3-methyl-5-nitropyridine-2-carboxylate.
Caption: Predicted primary fragmentation pathways from the protonated molecular ion.
Caption: Plausible secondary fragmentations following initial losses.
Conclusion
References
Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters. Phosphorus and Sulfur and the Related Elements, 11(1), 49-57. [Link]
Taylor & Francis Online. (n.d.). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Retrieved from [Link]
Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of mass spectrometry, 38(5), 539-548. [Link]
ResearchGate. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
DO segregate as Organic Heterocyclic / Nitro-Compound .
DO NOT mix with strong reducing agents (hydrides) or strong bases.
DO label clearly as "Toxic" and "Potential Energetic".
DO NOT dispose of down the drain (aquatic toxicity risk).
DO use a dedicated solid waste container (if solid) or compatible solvent stream (non-halogenated).
DO NOT autoclave (explosion risk from nitro group).
Hazard Characterization & Waste Classification
To dispose of this compound safely, you must understand why it is hazardous. We do not rely on generic labels; we analyze the functional groups to predict reactivity.
Structure-Activity Hazard Analysis
Nitro Group (-NO₂): The primary safety concern. Nitro-aromatics are thermodynamically unstable. While this specific ester is generally stable at room temperature, it possesses high potential energy. Heating it in a confined space (like an autoclave) or subjecting it to shock can trigger rapid decomposition.
Pyridine Ring: Imparts biological toxicity. Pyridine derivatives are often hepatotoxic and harmful to aquatic life. This necessitates incineration with scrubbers to capture nitrogen oxides (NOx).
Ester Moiety (-COOCH₃): Susceptible to hydrolysis. In the presence of strong acids or bases, this will cleave to form methanol and the corresponding nitropyridine carboxylic acid, altering the waste profile and potentially generating heat.
GHS Classification (Extrapolated)
Based on structural analogs (e.g., Methyl 3-nitropicolinate), treat this substance as:
H302: Harmful if swallowed.
H315/H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation.
H412: Harmful to aquatic life with long-lasting effects.
Pre-Disposal Stabilization & Segregation
The Golden Rule: Never create a "mystery mix" in your waste stream.
Compatibility Matrix
The following diagram illustrates the chemical logic behind segregation. Mixing this compound with incompatible streams can lead to immediate energetic reactions.
Figure 1: Chemical compatibility logic. Red paths indicate high-risk combinations that must be avoided during waste consolidation.
Step-by-Step Disposal Workflow
This protocol ensures a self-validating chain of custody from the bench to the incinerator.
Step 1: Waste Stream Identification
Solid Waste: If the material is a pure solid or silica gel scrapings.
Container: High-Density Polyethylene (HDPE) wide-mouth jar. Amber glass is acceptable but breakage-prone.
Liquid Waste: If dissolved in mother liquor (e.g., Methanol/DCM).
Container: Solvent safety can (HDPE or Steel).
Note: Ensure the solvent stream is Halogenated or Non-Halogenated based on the solvent used, not just the solute.
Step 2: Labeling Protocol
The label must be specific. "Chemical Waste" is insufficient.
Constituents: Methyl 3-methyl-5-nitropyridine-2-carboxylate (write out full name).
Hazards: Check [Toxic], [Irritant]. Add note: "Contains Nitro Group - Do Not Autoclave" .
Step 3: Final Disposal Path (Incineration)
The only acceptable destruction method for nitropyridines is High-Temperature Incineration .
Why? Biological treatment (sewage) fails to degrade the pyridine ring efficiently.
Requirement: The incinerator must operate >1000°C with a residence time of >2 seconds and be equipped with a secondary combustion chamber and alkaline scrubber to neutralize the NOx and acidic gases produced.
Operational Workflow Diagram
Figure 2: End-to-end disposal decision tree ensuring regulatory compliance.
Emergency Contingencies
Spill Cleanup (Solid)
Isolate: Evacuate the immediate area (10 ft radius).